molecular formula C25H18Cl2N4 B2927811 7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-97-4

7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2927811
CAS No.: 477226-97-4
M. Wt: 445.35
InChI Key: JODSMGWEZDCISC-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and nitrogen atoms, which contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with 2-chlorobenzylamine to form an intermediate Schiff base This intermediate is then cyclized with phenylhydrazine and a suitable catalyst to form the pyrrolo[2,3-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzophenone
  • p-chloroacetophenone
  • 2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate

Uniqueness

7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its multi-ring structure and the presence of multiple chlorine atoms, which contribute to its distinct chemical reactivity and potential biological activity. This compound’s specific arrangement of functional groups and aromatic rings sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N4/c26-19-10-12-20(13-11-19)31-15-21(17-6-2-1-3-7-17)23-24(29-16-30-25(23)31)28-14-18-8-4-5-9-22(18)27/h1-13,15-16H,14H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODSMGWEZDCISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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